molecular formula C9H6BrNOS B1402288 7-Bromo-1-benzothiophene-2-carboxamide CAS No. 1312904-34-9

7-Bromo-1-benzothiophene-2-carboxamide

Cat. No.: B1402288
CAS No.: 1312904-34-9
M. Wt: 256.12 g/mol
InChI Key: IGLCJXPNMYCPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-benzothiophene-2-carboxamide is a heterocyclic compound with the molecular formula C9H6BrNOS. It is a derivative of benzothiophene, which is a sulfur-containing aromatic compound. The presence of a bromine atom at the 7th position and a carboxamide group at the 2nd position makes this compound unique and potentially useful in various scientific research applications .

Biochemical Analysis

Biochemical Properties

7-Bromo-1-benzothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes. These interactions can lead to changes in the enzyme’s activity, affecting various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins. Additionally, it can affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in the concentrations of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the nucleus, where it interacts with transcription factors to influence gene expression, or to the mitochondria, where it affects metabolic processes. These localization patterns are essential for understanding the compound’s precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-benzothiophene-2-carboxamide typically involves the bromination of benzothiophene followed by the introduction of the carboxamide group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent amidation reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
7-Bromo-1-benzothiophene-2-carboxamide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for modifications that lead to various derivatives, which can exhibit distinct chemical and biological properties.

Compound Structural Features Applications
This compoundBromine and carboxamide groupsDrug development, material science
7-Chloro-1-benzothiophene-2-carboxamideChlorine instead of bromineAltered biological activity
5-Bromo-1H-indole-3-carbaldehydeIndole coreDifferent biological profiles

Biological Research

Antimicrobial Properties
Research indicates that derivatives of benzothiophene, including this compound, exhibit notable antimicrobial activity. Studies have shown efficacy against pathogens such as Mycobacterium tuberculosis and Acinetobacter baumannii, with some compounds demonstrating over 90% inhibition rates against these bacteria.

Anticancer Activity
The compound has also been evaluated for its anticancer potential. It has shown effectiveness against various cancer cell lines, particularly breast cancer (e.g., MCF-7), with IC50 values indicating potent effects. The mechanism of action involves interactions with biological targets such as enzymes and receptors, which may lead to inhibition or modulation of their activity .

Medicinal Chemistry

Drug Development
this compound is being explored as a lead compound for drug development, particularly in treating infectious diseases and cancer. Its derivatives have been investigated for their potential as pharmaceuticals in oncology and neurology .

Mechanism of Action
The compound's mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins. The presence of the bromine atom can enhance binding affinity through halogen bonding, making it a valuable candidate in medicinal chemistry .

Industrial Applications

Material Science
In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique properties contribute to the production of organic semiconductors and light-emitting diodes (OLEDs), showcasing its versatility beyond traditional pharmaceutical applications.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Study : A study demonstrated that derivatives showed significant inhibition against Mycobacterium tuberculosis, indicating potential for further development as antimicrobial agents.
  • Anticancer Evaluation : Research focused on the compound's effects on MCF-7 breast cancer cells revealed promising results, suggesting it could be a candidate for further clinical development.
  • Pharmacological Interaction Studies : Preliminary investigations into its binding affinity with various biological targets indicated potential therapeutic implications, warranting more extensive research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the bromine and carboxamide groups.

    7-Bromo-1-benzothiophene: Lacks the carboxamide group.

    1-Benzothiophene-2-carboxamide: Lacks the bromine atom.

Uniqueness

7-Bromo-1-benzothiophene-2-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .

Biological Activity

7-Bromo-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a carboxamide functional group attached to a benzothiophene scaffold. Its molecular formula is C_10H_8BrN_O_2S, with a molecular weight of approximately 241.11 g/mol. The unique structure contributes to its biological activity, influencing its interaction with various biological targets.

Biochemical Interactions

This compound exhibits significant interactions with enzymes and proteins, which can lead to either inhibition or activation of their functions. These interactions often involve:

  • Hydrogen bonding : Essential for binding to active sites of enzymes.
  • Hydrophobic interactions : Contributing to the stability of enzyme-substrate complexes.
Interaction TypeDescription
Hydrogen BondsFormation with enzyme active sites
Hydrophobic InteractionsStabilization of enzyme-substrate complexes
Enzyme ModulationInhibition or activation of enzymatic functions

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. It has been shown to alter the expression of genes involved in metabolic processes, affecting protein production and cellular responses.

Key Findings:

  • Cell Signaling : Alters pathways that respond to external stimuli.
  • Gene Expression : Modulates the expression of specific genes related to metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various pathogens, including those responsible for tuberculosis and malaria.

Case Study: Antitubercular Activity

In vitro studies revealed that derivatives similar to this compound exhibit potent activity against Mycobacterium tuberculosis. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) ranging from 0.91 to 2.83 µg/mL against both active and dormant mycobacteria .

Table 2: Antimicrobial Activity Data

CompoundTarget PathogenMIC (µg/mL)Reference
This compoundM. tuberculosis0.91 - 2.83
Benzothiophene derivativePlasmodium falciparumNot specified

Antiparasitic Activity

Another area of research focuses on the antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. High-throughput screening has identified benzothiophenes as potential candidates for further development .

Table 3: Antiparasitic Activity Summary

CompoundTarget ParasiteIC50 (µM)Reference
Benzothiophene derivativeT. brucei2.27

Properties

IUPAC Name

7-bromo-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLCJXPNMYCPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-benzothiophene-2-carboxamide
Reactant of Route 2
7-Bromo-1-benzothiophene-2-carboxamide
Reactant of Route 3
7-Bromo-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
7-Bromo-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-Bromo-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.